molecular formula C21H18O4 B3112369 3,4-Bis(benzyloxy)phenyl formate CAS No. 189082-97-1

3,4-Bis(benzyloxy)phenyl formate

Cat. No.: B3112369
CAS No.: 189082-97-1
M. Wt: 334.4 g/mol
InChI Key: NPTJCHCMEQXFNC-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)phenyl formate is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further esterified with formic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(benzyloxy)phenyl formate typically involves the esterification of 3,4-Bis(benzyloxy)phenol with formic acid or its derivatives. One common method is the reaction of 3,4-Bis(benzyloxy)phenol with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and reaction conditions would apply. Scaling up the reaction would involve optimizing parameters such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(benzyloxy)phenyl formate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).

Major Products

Scientific Research Applications

3,4-Bis(benzyloxy)phenyl formate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Bis(benzyloxy)phenyl formate involves its interaction with molecular targets through its benzyloxy and ester functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The specific pathways and targets depend on the context of its application and the nature of the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis(benzyloxy)phenylboronic acid
  • 3,4-Bis(benzyloxy)phenyl methanol
  • 3,4-Bis(benzyloxy)phenyl acetate

Uniqueness

The presence of two benzyloxy groups also enhances its stability and interaction with various reagents and biological targets .

Properties

IUPAC Name

[3,4-bis(phenylmethoxy)phenyl] formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-16-25-19-11-12-20(23-14-17-7-3-1-4-8-17)21(13-19)24-15-18-9-5-2-6-10-18/h1-13,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTJCHCMEQXFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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